3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide
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Overview
Description
3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the quinoline moiety in its structure makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide typically involves multiple steps One common method includes the reaction of 2-hydroxy-7-methylquinoline with benzoyl chloride in the presence of a base such as pyridineThe final step involves the coupling of the intermediate with aniline under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving quinoline derivatives.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar mechanism of action.
Uniqueness
3-chloro-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and hydroxyl groups enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
3-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-10-11-17-13-19(23(28)26-22(17)12-16)15-27(21-8-3-2-4-9-21)24(29)18-6-5-7-20(25)14-18/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWDJLACHOZPCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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